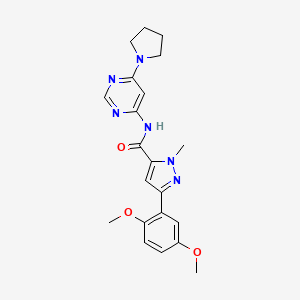
3-(2,5-dimethoxyphenyl)-1-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-(2,5-dimethoxyphenyl)-1-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1H-pyrazole-5-carboxamide, is a derivative of the 1H-pyrazole-5-carboxamide family. This class of compounds has been the subject of research due to their potential biological activities. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and analyzed for their biological activities, such as antibacterial, anti-inflammatory, and antioxidant properties .
Synthesis Analysis
The synthesis of related 1H-pyrazole-5-carboxamide derivatives involves the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide. For instance, the acid chloride intermediate reacts with 2,3-diaminopyridine to yield a good yield of the carboxamide product . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of 1H-pyrazole-5-carboxamide derivatives is characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. Theoretical studies, such as molecular docking, are also employed to predict the interaction of these molecules with biological targets, such as enzymes .
Chemical Reactions Analysis
The chemical reactivity of the 1H-pyrazole-5-carboxamide derivatives can lead to the formation of various products depending on the reaction conditions. For example, the reaction of the acid chloride with 2,3-diaminopyridine and base in benzene can yield an imidazo[4,5-b]pyridine derivative . These reactions are crucial for the functionalization of the core structure, which can modulate the biological activities of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the 1H-pyrazole-5-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents, such as the pyridinyl group and the chalcone moiety, can affect properties like solubility, melting point, and stability . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, which ultimately impact their efficacy as therapeutic agents.
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study by Rahmouni et al. (2016) on novel pyrazolopyrimidines derivatives demonstrated their synthesis and biological evaluation as anticancer and anti-5-lipoxygenase agents, suggesting potential applications in cancer therapy and inflammation management Rahmouni et al., 2016.
Antimicrobial and Anticancer Agents
Another research by Hafez et al. (2016) focused on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents, indicating the broad spectrum of therapeutic applications Hafez et al., 2016.
DNA Binding and Gene Regulation
Chavda et al. (2010) explored N-Methyl imidazole and N-methyl pyrrole-containing polyamides for their ability to target specific DNA sequences, potentially controlling gene expression and offering avenues for treating diseases like cancer Chavda et al., 2010.
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-26-17(11-16(25-26)15-10-14(29-2)6-7-18(15)30-3)21(28)24-19-12-20(23-13-22-19)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPILYHHWFYLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=NC=N3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)
![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)
![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)
![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)

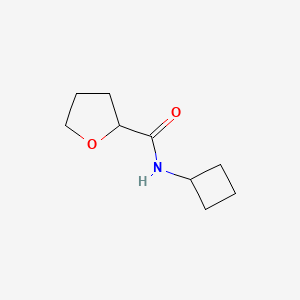
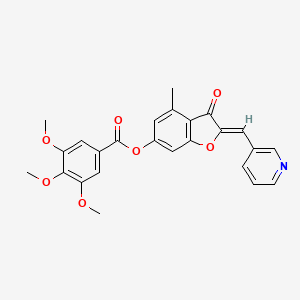
![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)
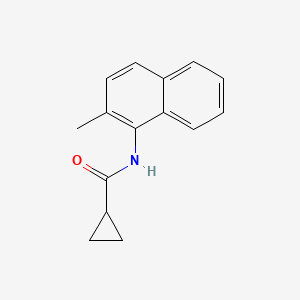
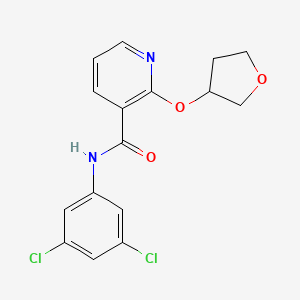
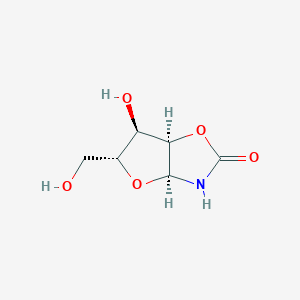
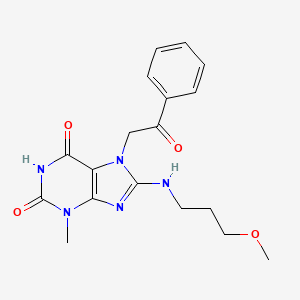
![6-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2518222.png)
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518223.png)